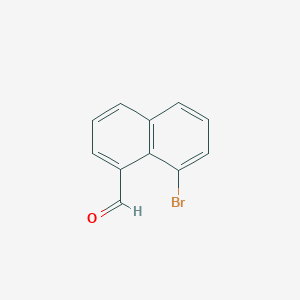

8-Bromo-1-naphthaldehyde

説明

特性

IUPAC Name |

8-bromonaphthalene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUGYUZLQXTNAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C=O)C(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20517140 | |

| Record name | 8-Bromonaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85864-82-0 | |

| Record name | 8-Bromonaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Bromo 1 Naphthaldehyde

Direct C8-Bromination of 1-Naphthaldehydes

Directly introducing a bromine atom at the C8 position of 1-naphthaldehyde (B104281) represents an efficient and atom-economical approach. Methodologies to achieve this transformation include palladium-catalyzed reactions and those mediated by visible light.

Palladium-Catalyzed Regioselective C−H Halogenation

Palladium catalysis has emerged as a powerful tool for the regioselective C-H halogenation of 1-naphthaldehydes, specifically targeting the C8 position. researchgate.netresearchgate.net This method offers a direct route to 8-bromo-1-naphthaldehyde, avoiding the need for pre-functionalized starting materials. researchgate.net

The successful C8-bromination of 1-naphthaldehydes is typically achieved using a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of a bromine source like N-bromosuccinimide (NBS). researchgate.netarkat-usa.org The reaction is generally carried out in a solvent system, often a mixture of 1,2-dichloroethane (B1671644) (DCE) and trifluoroacetic acid (TFA), at elevated temperatures. researchgate.net The presence of an acid, such as p-toluenesulfonic acid (pTSA) or trifluoroacetic acid (TFA), is often crucial for the reaction's success. researchgate.net

Table 1: Optimized Conditions for Palladium-Catalyzed C8-Bromination of 1-Naphthaldehyde

| Parameter | Condition |

|---|---|

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |

| Bromine Source | N-Bromosuccinimide (NBS) |

| Solvent | 1,2-Dichloroethane (DCE) / Trifluoroacetic Acid (TFA) |

| Acid | p-Toluenesulfonic acid (pTSA) |

| Temperature | 110 °C |

| Reaction Time | 2 hours |

This table summarizes the optimized reaction conditions for the palladium-catalyzed C8-bromination of 1-naphthaldehyde as reported in the literature. researchgate.net

The aldehyde group at the C1 position of the naphthalene (B1677914) ring plays a pivotal role in directing the palladium catalyst to the adjacent C8 position. researchgate.netanr.fr This is an example of directing group-assisted C-H activation, a fundamental strategy in modern organic synthesis. acs.orgnih.gov The carbonyl group coordinates to the palladium catalyst, forming a metallacycle intermediate that facilitates the selective activation and subsequent bromination of the C8-H bond. anr.fracs.orgnih.gov This directed approach ensures high regioselectivity, favoring the formation of the 8-bromo isomer over other possible brominated products. researchgate.netanr.fr The effectiveness of various directing groups, including aldehydes, ketones, and carboxylic acids, has been explored in the context of naphthalene functionalization. acs.orgnih.gov

The outcome of the palladium-catalyzed bromination is highly dependent on several reaction parameters. The choice of catalyst, solvent, temperature, and the presence of additives can significantly influence the yield and regioselectivity of the reaction. researchgate.netresearchgate.net For instance, in the absence of specific additives, the palladium-catalyzed C-H halogenation of 1-naphthaldehydes demonstrates a strong preference for the C8-position. researchgate.net However, the formation of an aromatic imine intermediate can switch the reactivity to the C2-position. researchgate.net The reaction time and temperature are also critical; for example, a reaction time of 2 hours at 110 °C has been reported as optimal for the C8-bromination of the parent 1-naphthaldehyde. researchgate.net For some substituted 1-naphthaldehydes, the reaction time may need to be extended to 16 hours to achieve good yields. researchgate.net

Visible Light-Mediated Halogenation Approaches

In recent years, visible light-mediated reactions have gained prominence as a milder and more environmentally friendly alternative for halogenations. researchgate.netrsc.org These methods often utilize photoredox catalysis to generate halogen radicals under mild conditions. rsc.orgsigmaaldrich.com While the direct visible-light-mediated C8-bromination of 1-naphthaldehyde is an emerging area, the broader field of visible-light-induced halogenation of aromatic compounds is well-established. researchgate.netrsc.org These approaches offer the potential for highly selective transformations without the need for high temperatures or harsh reagents. rsc.org

Synthesis from Precursors

From 1,8-Dibromonaphthalene (B102958) via Lithiation and Formylation

A direct and regioselective method for the preparation of this compound involves the monolithiation of 1,8-dibromonaphthalene followed by formylation. This approach leverages the differential reactivity of the two bromine atoms on the naphthalene ring, allowing for the selective replacement of one bromine with a formyl group.

The established procedure involves the treatment of 1,8-dibromonaphthalene with one equivalent of n-butyllithium (n-BuLi) in a suitable solvent, such as diethyl ether. This step generates a monolithiated intermediate, 8-bromo-1-lithionaphthalene. The subsequent addition of a formylating agent, such as N-formylmorpholine, to the reaction mixture introduces the aldehyde functionality at the lithiated position, yielding the desired this compound. doi.org

The success of this reaction hinges on the precise control of stoichiometry and reaction conditions to favor the formation of the monolithiated species and prevent the formation of the dilithiated byproduct. The use of a single equivalent of n-butyllithium is crucial for achieving high selectivity.

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Starting Material | 1,8-Dibromonaphthalene |

| Reagent 1 | n-Butyllithium (1.0 equivalent) |

| Reagent 2 | N-Formylmorpholine |

| Solvent | Diethyl ether |

| Product | This compound |

Alternative Synthetic Pathways for Brominated Naphthaldehydes

Beyond the direct lithiation-formylation of 1,8-dibromonaphthalene, several other synthetic strategies can be employed to produce brominated naphthaldehydes. These alternative routes may offer advantages in terms of starting material availability, scalability, or access to different substitution patterns.

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comambeed.comorganic-chemistry.orgijpcbs.com This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comijpcbs.com While broadly applicable, the regioselectivity of the Vilsmeier-Haack formylation on substituted naphthalenes can be influenced by the nature and position of existing substituents. For bromonaphthalenes, the electron-withdrawing nature of the bromine atom can direct the formylation to specific positions. rsc.org

Rieche Formylation: The Rieche formylation provides another avenue for introducing a formyl group onto an aromatic ring. nih.govacs.orgwikipedia.org This method utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid catalyst, such as titanium tetrachloride (TiCl₄). nih.govacs.orgwikipedia.org The Rieche formylation is particularly effective for electron-rich aromatic compounds. wikipedia.org Its application to brominated naphthalenes would depend on the specific substrate and the directing effects of the bromo substituent.

Oxidation of Brominated Naphthylmethyl Precursors: An alternative strategy involves the oxidation of a pre-functionalized naphthalene derivative. For instance, a brominated naphthalene containing a methyl group at the desired position can be oxidized to the corresponding aldehyde. Various oxidizing agents can be employed for this transformation.

Cross-Coupling Reactions: Modern cross-coupling methodologies can also be adapted for the synthesis of brominated naphthaldehydes. For example, a di-brominated naphthalene could potentially undergo a selective coupling reaction to introduce a formyl-equivalent group. Palladium-catalyzed reactions, such as the Suzuki or Heck couplings, are powerful tools for forming carbon-carbon bonds and could be envisioned in a multi-step synthesis. researchgate.netresearchgate.net

Table 2: Overview of Alternative Synthetic Methodologies

Reactivity and Chemical Transformations of 8 Bromo 1 Naphthaldehyde

C−H Activation Strategies

Transition metal-catalyzed C-H activation has become an increasingly powerful and efficient method for constructing complex molecules, offering advantages in step- and atom-economy by avoiding the need for pre-functionalized starting materials. rsc.orgdmaiti.com For 1-substituted naphthalenes, the carbonyl group at the C1 position can act as a weakly coordinating directing group, enabling regioselective functionalization at specific C-H bonds. researchgate.netresearchgate.net

Palladium-Catalyzed C8-Functionalization

Palladium catalysis is a cornerstone of C-H functionalization, and it has been effectively applied to the C8-position of 1-carbonylnaphthalenes. researchgate.netresearchgate.net The carbonyl group at C1 directs the palladium catalyst to the peri-C-H bond (C8), facilitating various transformations such as arylation, oxygenation, and methylation. researchgate.netnih.govrsc.org

Recent advancements have led to the development of palladium-catalyzed C8-fluoroalkylation and C8-fluoroalkenylation of 1-carbonylnaphthalenes. researchgate.net These methods utilize iodonium (B1229267) triflates as coupling partners to introduce valuable fluoroalkyl and fluoroalkenyl moieties. researchgate.netresearchgate.net The protocols demonstrate broad applicability across different naphthalene (B1677914) derivatives, and the directing carbonyl group can be retained for further chemical modifications or removed, adding to the synthetic versatility of the method. researchgate.net

The reaction for C8-fluoroalkenylation is typically carried out using a palladium catalyst in the presence of an acid. researchgate.net A variety of substituted 1-naphthaldehydes can be successfully functionalized, as detailed in the table below.

Table 1: Palladium-Catalyzed C8-Fluoroalkenylation of Substituted 1-Naphthaldehydes

| Entry | R Group (Substitution on Naphthalene Ring) | Product | Yield (%) |

|---|---|---|---|

| 1 | H | 8-(3,3,4,4,4-Pentafluorobut-1-en-1-yl)-1-naphthaldehyde | 75 |

| 2 | 4-OMe | 4-Methoxy-8-(3,3,4,4,4-pentafluorobut-1-en-1-yl)-1-naphthaldehyde | 78 |

| 3 | 4-F | 4-Fluoro-8-(3,3,4,4,4-pentafluorobut-1-en-1-yl)-1-naphthaldehyde | 70 |

| 4 | 4-Cl | 4-Chloro-8-(3,3,4,4,4-pentafluorobut-1-en-1-yl)-1-naphthaldehyde | 65 |

| 5 | 4-Br | 4-Bromo-8-(3,3,4,4,4-pentafluorobut-1-en-1-yl)-1-naphthaldehyde | 63 |

| 6 | 5-OMe | 5-Methoxy-8-(3,3,4,4,4-pentafluorobut-1-en-1-yl)-1-naphthaldehyde | 82 |

Reaction conditions: 1-naphthaldehyde (B104281) derivative (0.2 mmol), MesI⁺CHCFCF₃TfO⁻ (0.24 mmol), TFA (0.2 mmol), Pd(OAc)₂ (0.02 mmol) in DCE (0.2 mL) for 2 h at 50 °C. Data sourced from researchgate.net.

The high regioselectivity for the C8 position in palladium-catalyzed reactions of 1-substituted naphthalenes is a key feature of this methodology. researchgate.net For substrates like 1-amidonaphthalenes, the amide directing group plays a crucial role in achieving perfect C8 selectivity in arylation reactions. nih.gov Without any additive, the palladium-catalyzed C-H halogenation of 1-naphthaldehydes also shows a distinct C8-regioselectivity. researchgate.net

Mechanistic studies and Density Functional Theory (DFT) calculations have been performed to elucidate the origin of this selectivity. researchgate.netnih.gov The directing group, such as an amide or carbonyl, coordinates to the palladium center. This coordination positions the metal catalyst in close proximity to the C8-H bond, facilitating the C-H activation step through the formation of a stable six-membered palladacycle intermediate. This directed cyclometalation is generally favored over activation at other positions, leading to the observed high C8 (peri) regioselectivity. nih.gov

Regioselective Methylation via Transient Ligand Strategy

Site-specific methylation is a valuable transformation in organic synthesis. rsc.org A highly regioselective peri- (C8) and ortho- (C2) C-H methylation of 1-naphthaldehyde has been developed using a tunable transient ligand strategy. rsc.orgnih.gov This approach avoids the need for installing and removing a directing group in separate steps by forming the directing group in situ. cam.ac.uk

The selectivity between peri- (C8) and ortho- (C2) methylation can be controlled by the choice of catalyst and transient directing ligand. researchgate.netrsc.orgresearchgate.net

Peri -Methylation (C8): Palladium catalysis, when used with certain amino acid ligands like glycine (B1666218) that form a transient directing group, favors methylation at the C8-position. researchgate.netresearchgate.net

Ortho -Methylation (C2): In contrast, combining an iridium catalyst with a different transient ligand, such as metanilic acid, switches the selectivity to the C2-position. researchgate.netresearchgate.net

This tunable strategy allows for the preparation of a wide array of methyl-substituted naphthalene frameworks in moderate to excellent yields. rsc.orgresearchgate.net

Table 2: Ligand-Controlled Regioselective C-H Methylation of 1-Naphthaldehyde

| Position | Catalyst System | Transient Directing Group (TDG) | Selectivity |

|---|---|---|---|

| Peri (C8) | Palladium (Pd) | Glycine | Favors C8-methylation |

Data sourced from researchgate.netresearchgate.net.

Mechanistic studies have provided insight into the factors governing this regioselectivity. rsc.orgnih.gov

The preference for peri -methylation with palladium is attributed to two main factors: the higher intrinsic electronic density at the peri-position of 1-naphthaldehyde and the formation of stable intermediary 5,6-fused bicyclic palladacycles. rsc.orgnih.gov The use of L,X-type transient directing groups (where L is a coordinating atom and X is an anionic atom) is critical, as they facilitate the formation of these bicyclic palladacycles, which directs the catalyst to the C8-H bond. researchgate.net

For ortho -methylation , experimental and theoretical calculations suggest that the reaction proceeds through a 5-membered iridacycle at the ortho-position. rsc.orgnih.gov This pathway becomes energetically favorable with the iridium catalyst and specific transient ligand, likely involving an interconversion between a less stable peri-iridacycle and the more reactive ortho-iridacycle, leading to selective functionalization at the C2 position. nih.gov

Transformations of the Aldehyde Moiety

The aldehyde group in 8-bromo-1-naphthaldehyde is a versatile functional group that can be transformed into other functionalities such as carboxylic acids, alcohols, and imines.

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 8-bromo-1-naphthoic acid. This transformation is a common and important reaction in organic synthesis. While direct oxidation of this compound is synthetically feasible using standard oxidizing agents, an alternative synthesis of 8-bromo-1-naphthoic acid has been reported starting from anhydro-8-hydroxymercuri-1-naphthoic acid. This method involves treatment with sodium bromide and bromine in a mixture of acetic acid and water, heated to 100°C, to yield the desired product in high yield chemicalbook.com.

Common oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). The choice of reagent depends on the presence of other sensitive functional groups in the molecule.

Table 1: Synthesis of 8-Bromo-1-naphthoic acid

| Starting Material | Reagents | Conditions | Product | Yield |

|---|

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, yielding 8-bromo-1-naphthalenemethanol. This reduction is typically achieved using a variety of reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often preferred for its selectivity and ease of handling, typically used in alcoholic solvents like ethanol (B145695) or methanol. Lithium aluminum hydride is a more powerful reducing agent and is used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

The synthesis of 5-bromo-1-naphthaldehyde (B1332838) from 1-bromo-5-(bromomethyl)naphthalene (B2903380) has been documented, which implies the reverse reaction, the reduction of the aldehyde to the alcohol, is a standard and well-understood transformation beilstein-journals.org.

Table 2: Common Reagents for the Reduction of Aldehydes to Alcohols

| Reagent | Solvent | Typical Conditions |

|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature |

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction involves the nucleophilic addition of the amine to the aldehyde carbonyl group, followed by the elimination of a water molecule. The formation of the carbon-nitrogen double bond is a key step in the synthesis of a wide variety of derivatives with applications in coordination chemistry and materials science.

The reaction is typically carried out by refluxing the aldehyde and the amine in an appropriate solvent, such as ethanol or methanol, often with a catalytic amount of acid. A range of primary amines, including aliphatic and aromatic amines, can be used to generate a diverse library of Schiff base derivatives tandfonline.comscience.govijacskros.com. The synthesis of Schiff bases from naphthaldehyde derivatives is a well-established procedure researchgate.netrsc.org.

Table 3: General Conditions for Schiff Base Formation

| Reactants | Solvent | Catalyst | Conditions | Product |

|---|

Reactions Involving the Bromo Substituent

The bromine atom on the naphthalene ring of this compound serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

The bromo substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex organic molecules. These reactions have been widely applied to bromo-naphthalene scaffolds nih.gov.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base wikipedia.orgorganic-chemistry.orglibretexts.org. The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. A similar compound, 4-bromo-1,8-naphthalimide, has been shown to undergo Suzuki coupling with phenylboronic acid mdpi.com.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene organic-chemistry.orgwikipedia.orgnih.gov. This reaction is a valuable method for the formation of carbon-carbon bonds and the synthesis of styrenic compounds.

Sonogashira Coupling: This coupling reaction involves the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst nrochemistry.comlibretexts.orgorganic-chemistry.orgwikipedia.orgrsc.org. The Sonogashira coupling is a highly efficient method for the synthesis of arylalkynes.

Table 4: Overview of Common Coupling Reactions for Aryl Bromides

| Reaction Name | Coupling Partner | Catalyst System | Key Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Boronic acid/ester | Pd catalyst, Base | Aryl-Aryl, Aryl-Vinyl |

| Heck Reaction | Alkene | Pd catalyst, Base | Aryl-Vinyl |

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound is generally challenging. The electron-rich nature of the aromatic ring repels nucleophiles, making substitution difficult under standard conditions . However, SNAr can be facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which are absent in this case.

Theoretical studies, such as DFT calculations on the reaction of fluoronaphthaldehydes with methylthiolate, provide insight into the plausible mechanisms and energy barriers of such reactions researchgate.net. For bromoarenes, these reactions typically require harsh conditions, such as high temperatures and pressures, or the use of specialized catalysts. The discovery of nucleophilic substitution reactions dates back to the late 19th century, with the understanding of their mechanisms, such as inversion of configuration in aliphatic systems, developing over the following decades libretexts.org. While direct nucleophilic substitution on this compound is not a commonly employed synthetic route, under specific conditions with highly reactive nucleophiles or through transition-metal-catalyzed processes, substitution of the bromo group may be achievable.

Formation of Polycyclic Natural Product Skeletons

The strategic placement of a bromine atom and an aldehyde group on the naphthalene core makes this compound a valuable precursor in the synthesis of complex polycyclic systems, including the core skeletons of various natural products. The inherent reactivity of these functional groups allows for the construction of additional rings through a variety of cyclization strategies.

One notable application involves palladium-catalyzed annulation reactions. The carbon-bromine bond at the 8-position is susceptible to oxidative addition to a low-valent palladium species, initiating a catalytic cycle. This activation allows for subsequent coupling with a range of partners, leading to the formation of new carbon-carbon bonds and the extension of the aromatic system. For instance, intramolecular Heck reactions of derivatives of this compound, where a suitably positioned alkene is present in a tethered side chain, can lead to the formation of fused ring systems.

Furthermore, the aldehyde group can participate in cyclization reactions either directly or after its transformation into other functional groups. For example, a Wittig or Horner-Wadsworth-Emmons reaction can convert the aldehyde into an alkene, which can then undergo an intramolecular Diels-Alder reaction or a metathesis reaction to construct new rings. Alternatively, the aldehyde can be used to form an imine, which can then undergo a Pictet-Spengler type reaction to generate a new heterocyclic ring fused to the naphthalene skeleton.

The synthesis of the core structure of certain bioactive marine natural products, such as garveatin C and exiguaquinol, has been achieved using strategies that, while not starting directly from this compound, employ similar ortho-functionalized aromatic aldehydes in tandem reactions to build the characteristic polycyclic framework rsc.org. These approaches highlight the utility of the aldehyde functionality in concert with other reactive sites to construct complex molecular architectures reminiscent of natural products.

Below is a table summarizing key reactions involving naphthalene-based precursors for the formation of polycyclic skeletons.

| Reaction Type | Reagents and Conditions | Resulting Skeleton | Reference |

| Tandem Photoenolization/Diels-Alder | ortho-tolualdehyde derivatives, cyclohexenone, Ti(Oi-Pr)4, UV light | Naphthol-fused polycycle | rsc.org |

| Tandem Photoenolization/Diels-Alder | ortho-tolualdehyde derivatives, cyclopentenone, Ti(Oi-Pr)4, UV light | Naphthalene-fused polycycle | rsc.org |

Cascade and Tandem Reaction Pathways

The dual functionality of this compound makes it an ideal candidate for initiating cascade and tandem reaction sequences, where multiple bond-forming events occur in a single pot, often under the same reaction conditions. These processes are highly efficient in rapidly building molecular complexity from relatively simple starting materials.

A prime example of a tandem reaction involving a related substrate is the palladium-catalyzed Heck-aldol reaction sequence. In this process, the aryl bromide first undergoes a Heck reaction with an alkene. The resulting intermediate, which now contains a newly formed carbon-carbon bond and a carbonyl group, can then undergo an intramolecular aldol (B89426) condensation. This sequence, when applied to substrates like 2-bromobenzaldehydes, leads to the formation of naphthalenes in a single operation researchgate.netresearchgate.net. While not directly demonstrated with this compound in the provided context, the principles of this tandem pathway are applicable.

The aldehyde functionality can be a key participant in these cascades. For instance, after an initial palladium-catalyzed coupling at the bromide position, the aldehyde can react with a nucleophile introduced into the molecule or present in the reaction mixture, leading to a cyclization event.

Furthermore, domino processes incorporating palladium catalysis have been developed to construct complex fused polycyclic frameworks. One such strategy involves a six-fold domino crossover annulation of 1,2-bis(2-bromoaryl)ethynes with 1,2-diarylethynes, where six new carbon-carbon bonds are formed in a single operation chemrxiv.org. This highlights the power of palladium catalysis in initiating complex bond-forming cascades. Although this example does not use this compound, it showcases the potential for bromo-aryl compounds to participate in intricate domino reactions.

The development of cascade reactions is a significant area of research in organic synthesis, aiming to mimic the efficiency of biosynthetic pathways. Natural product-inspired cascade syntheses have been designed to produce complex polycyclic indole (B1671886) alkaloids in a one-pot, twelve-step sequence, demonstrating the remarkable complexity that can be achieved scispace.com. The strategic positioning of the reactive aldehyde and bromide groups in this compound offers a platform for designing similar efficient cascade pathways toward diverse polycyclic structures.

The following table outlines some key cascade and tandem reactions involving bromo-aryl aldehydes.

| Reaction Name | Key Steps | Starting Material Example | Product Type | Reference |

| Tandem Heck-Aldol Reaction | Heck coupling followed by intramolecular aldol condensation | 2-Bromobenzaldehyde and functionalized alkenes | Naphthalenes | researchgate.netresearchgate.net |

| Palladium-Catalyzed Six-Fold Domino Annulation | Crossover annulations of bromoaryl-ethynes and diarylethynes | 1,2-bis(2-bromoaryl)ethynes and 1,2-diarylethynes | Fused Polycyclic Frameworks | chemrxiv.org |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a complete structural map can be assembled.

The protons on the naphthalene (B1677914) ring are subject to deshielding due to the aromatic ring current, causing them to resonate at lower fields (higher ppm values) oregonstate.edu. The aldehydic proton is significantly deshielded by the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group, and thus appears at a very low field, typically above 9 ppm libretexts.org.

For the parent 1-naphthaldehyde (B104281), the proton signals are well-documented. The introduction of a bromine atom at the C8 position induces notable changes. Bromine's electronegativity and its "heavy atom effect" will influence the chemical shifts of nearby protons. The proton at C7, being ortho to the bromine, is expected to experience the most significant downfield shift. The peri-relationship between the C8-bromo and C1-aldehyde groups will also likely cause steric interactions that may slightly alter the conformation and electronic environment of the aldehyde proton.

Table 1: Reported ¹H NMR Spectral Data for 1-Naphthaldehyde (Data sourced from literature and presented for comparative analysis)

| Proton Assignment | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |

| H-C=O | ~10.36 |

| H-2 | ~7.94 |

| H-3 | ~7.55 |

| H-4 | ~7.89 |

| H-5 | ~8.04 |

| H-6 | ~7.65 |

| H-7 | ~7.54 |

| H-8 | ~9.23 |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. In 8-Bromo-1-naphthaldehyde, eleven distinct signals are expected: one for the carbonyl carbon, one for the carbon bearing the bromine atom, and nine for the remaining aromatic carbons.

The carbonyl carbon (C=O) is highly deshielded and typically appears in the 190-200 ppm region of the spectrum oregonstate.edu. The aromatic carbons resonate in the approximate range of 120-150 ppm. The carbon directly attached to the bromine (C8) will have its chemical shift significantly influenced by the carbon-bromine bond, generally shifting it to a higher field (lower ppm) compared to an unsubstituted carbon due to the heavy-atom shielding effect. The other carbons will experience smaller shifts depending on their proximity to the bromo and aldehyde substituents.

Table 2: Reported ¹³C NMR Spectral Data for 1-Naphthaldehyde (Data sourced from literature and presented for comparative analysis)

| Carbon Assignment | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |

| C=O | ~193.6 |

| C1 | ~130.6 |

| C2 | ~129.1 |

| C3 | ~127.0 |

| C4 | ~133.8 |

| C4a | ~136.7 |

| C5 | ~124.9 |

| C6 | ~128.5 |

| C7 | ~131.4 |

| C8 | ~135.3 |

| C8a | ~130.6 |

Note: Assignments for quaternary carbons (C1, C4a, C8a) are typically confirmed using advanced NMR techniques.

To unambiguously assign all proton and carbon signals and confirm the structure of this compound, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It would reveal the connectivity between H-2/H-3, H-3/H-4, H-5/H-6, and H-6/H-7, confirming the arrangement of protons within each aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal (e.g., H-2, H-3, etc.) to its corresponding carbon signal (C2, C3, etc.).

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons (which have no attached protons) and for piecing the entire molecular structure together. For instance, the aldehydic proton would show correlations to C1 and C2, and H-7 would show a correlation to the bromine-bearing C8, confirming the substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

The FTIR spectrum of this compound is dominated by absorptions characteristic of its aromatic and aldehydic functionalities. The most prominent peaks are expected in the following regions:

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected in the region of 1690-1715 cm⁻¹. The conjugation with the naphthalene ring system slightly lowers this frequency compared to a simple aliphatic aldehyde.

Aromatic C-H Stretch: These absorptions typically appear as a group of weaker bands above 3000 cm⁻¹.

Aldehyde C-H Stretch: The C-H stretch of the aldehyde group itself often presents as two weak bands, one near 2850 cm⁻¹ and another near 2750 cm⁻¹.

Aromatic C=C Stretch: Medium to strong intensity bands appear in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the aromatic rings.

C-Br Stretch: The vibration of the carbon-bromine bond is expected to produce a moderate to strong absorption in the far-infrared region, typically between 500 and 600 cm⁻¹.

A detailed study of the parent compound, 1-naphthaldehyde, provides a basis for these assignments researchgate.net.

Table 3: Key Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aldehyde C-H Stretch | ~2850 and ~2750 | Weak |

| Carbonyl (C=O) Stretch | 1690 - 1715 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-H Bending (out-of-plane) | 700 - 900 | Strong |

| C-Br Stretch | 500 - 600 | Medium to Strong |

A deeper analysis of the vibrational modes can be achieved by comparing experimental FTIR data with theoretical calculations, often using Density Functional Theory (DFT) researchgate.net. For 1-naphthaldehyde, detailed assignments of all fundamental vibrational modes, including stretching, in-plane bending, and out-of-plane bending, have been performed researchgate.net.

The introduction of the heavy bromine atom at the C8 position would have several predictable effects on the vibrational spectrum:

New C-Br Modes: The C-Br stretching and bending vibrations will appear as new modes not present in the parent compound.

Frequency Shifts: The mass of the bromine atom will perturb the frequencies of many skeletal vibrations of the naphthalene ring. Modes involving significant motion of the C8 atom will be shifted to lower frequencies (a red-shift).

C-H Bending: The C-H out-of-plane bending vibrations are particularly sensitive to the substitution pattern on the aromatic ring. The pattern of strong bands in the 700-900 cm⁻¹ region can often be used to confirm the positions of substituents. The specific pattern for 1,8-disubstituted naphthalenes would be expected.

This comprehensive vibrational analysis, combining experimental FTIR with computational methods, provides a powerful confirmation of the molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information helps in determining the elemental composition and structure of a molecule.

While a specific mass spectrum for this compound is not available, a theoretical mass spectrum would show a molecular ion peak corresponding to its molecular weight. Given the presence of bromine, a characteristic isotopic pattern would be observed due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br. This would result in two peaks of almost equal intensity separated by two mass units.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₁₁H₇BrO)

| m/z (mass-to-charge ratio) | Relative Abundance (%) | Ion Formula |

|---|---|---|

| 233.97 | 100.0 | C₁₁H₇⁷⁹BrO |

| 234.97 | 12.0 | C₁₀¹³CH₇⁷⁹BrO |

| 235.97 | 97.3 | C₁₁H₇⁸¹BrO |

| 236.97 | 11.7 | C₁₀¹³CH₇⁸¹BrO |

This table is generated based on theoretical calculations and does not represent experimental data.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio, often to four or more decimal places. This high accuracy allows for the unambiguous determination of the elemental formula of a compound. For this compound, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass. Although no specific HRMS data has been reported, the theoretically calculated exact masses are presented below.

Table 2: Theoretical Exact Masses for this compound

| Ion Formula | Calculated Exact Mass |

|---|---|

| [C₁₁H₇⁷⁹BrO + H]⁺ | 234.9756 |

| [C₁₁H₇⁸¹BrO + H]⁺ | 236.9736 |

This table is generated based on theoretical calculations and does not represent experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. The absorption of light corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum can provide information about the electronic structure of the molecule, particularly the presence of conjugated systems.

Absorption Spectra Analysis

The UV-Vis absorption spectrum of this compound in a given solvent would be expected to show distinct absorption bands. The positions (λmax) and intensities (molar absorptivity, ε) of these bands are characteristic of the chromophore. While experimental data is not available, the naphthaldehyde moiety is a known chromophore, and its absorption spectrum would likely be influenced by the presence of the bromine atom.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a technique that measures the emission of light from a substance that has absorbed light. It is a highly sensitive method that provides information about the electronic excited states of a molecule.

Emission Spectra and Stokes Shifts

Following absorption of light, an excited molecule can relax to the ground state by emitting a photon. The plot of the intensity of this emitted light versus wavelength is the fluorescence emission spectrum. The Stokes shift is the difference in wavelength or energy between the absorption maximum and the emission maximum. A larger Stokes shift is often desirable for fluorescence applications to minimize self-absorption. Without experimental data, the emission spectrum and Stokes shift for this compound cannot be reported.

Quantum Yield Determination

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The determination of the quantum yield is crucial for assessing the brightness of a fluorescent compound. The quantum yield of this compound has not been experimentally determined.

X-ray Crystallography of a Related Structure: 8-Bromonaphthalen-1-amine

While specific X-ray crystallography data for this compound is not available, the study of 8-Bromonaphthalen-1-amine offers a comparative framework.

Single Crystal X-ray Diffraction (SC-XRD) for Molecular Structure Confirmation

Single crystal X-ray diffraction data for 8-Bromonaphthalen-1-amine confirms its molecular structure and provides precise measurements of its unit cell dimensions, bond lengths, and bond angles. researchgate.net The compound crystallizes in a monoclinic system with the space group P2₁/n. researchgate.net The unit cell parameters have been determined to be a = 13.6692(14) Å, b = 4.1579(4) Å, and c = 15.8256(16) Å, with a β angle of 109.941(3)°. researchgate.net This detailed structural information is crucial for understanding the steric and electronic effects of the substituents on the naphthalene core.

Table 1: Crystallographic Data for 8-Bromonaphthalen-1-amine researchgate.net

| Parameter | Value |

| Empirical Formula | C₁₀H₈BrN |

| Formula Weight | 222.08 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.6692(14) |

| b (Å) | 4.1579(4) |

| c (Å) | 15.8256(16) |

| β (°) | 109.941(3) |

| Volume (ų) | 845.52(15) |

| Z | 4 |

This data pertains to 8-Bromonaphthalen-1-amine and is presented as a proxy due to the absence of data for this compound.

Cyclic Voltammetry

There is currently no specific cyclic voltammetry data available in the public domain for this compound. This electrochemical technique would be instrumental in determining the oxidation and reduction potentials of the compound, providing insights into its electronic properties and potential for involvement in electron transfer processes. Such data would be valuable for applications in materials science and organic electronics.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for calculating the electronic structure of molecules. Its accuracy in reproducing experimental values for molecular geometry, vibrational frequencies, and other properties makes it an invaluable tool for chemical research. DFT calculations for 8-Bromo-1-naphthaldehyde are typically performed using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy.

The first step in a computational study is typically geometry optimization, a process that determines the lowest energy arrangement of atoms in the molecule. uci.edu For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. The optimized geometry provides a foundational understanding of the molecule's three-dimensional shape.

The presence of the bulky bromine atom and the aldehyde group at the C8 and C1 positions, respectively, introduces steric strain, which can cause slight deviations from the planarity typical of the naphthalene (B1677914) core. DFT calculations can precisely quantify these distortions. The electronic structure analysis reveals the distribution of electrons within the molecule, highlighting the influence of the electronegative bromine and oxygen atoms on the electron density of the naphthalene ring system.

Interactive Table 1: Predicted Geometrical Parameters for this compound (Note: The following are representative values based on DFT calculations of similar naphthalene derivatives. Actual values may vary.)

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length | C1-C11 (Aldehyde) | ~1.21 Å |

| Bond Length | C11-O12 (Aldehyde) | ~1.39 Å |

| Bond Length | C8-Br13 | ~1.90 Å |

| Bond Length | C1-C9 (Ring) | ~1.47 Å |

| Bond Angle | C2-C1-C11 | ~122° |

| Bond Angle | C7-C8-Br13 | ~118° |

| Dihedral Angle | C9-C1-C11-O12 | ~180° (anti-periplanar) |

You can filter this table by Parameter type (Bond Length, Bond Angle, etc.) to explore the specific geometric features of the molecule.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be distributed primarily over the electron-rich naphthalene ring, while the LUMO is likely localized on the electron-withdrawing aldehyde group and the C-Br bond. This distribution dictates how the molecule interacts with electrophiles and nucleophiles.

Interactive Table 2: Frontier Molecular Orbital Properties (Note: These are illustrative energy values. The specific functional used in DFT calculations can significantly influence the results.) reddit.com

| Property | Description | Predicted Value (eV) |

| HOMO Energy | Energy of the highest occupied molecular orbital | ~ -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | ~ -2.1 eV |

| HOMO-LUMO Gap | Energy difference (LUMO - HOMO) | ~ 4.4 eV |

Sort the table by property or value to compare the energy levels that govern the molecule's reactivity.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, including lone pairs and bond orbitals. q-chem.com It quantifies intramolecular interactions, such as hyperconjugation, which arise from electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. researchgate.net

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. mdpi.com It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov Regions of negative potential (typically colored red) are electron-rich and are susceptible to attack by electrophiles, while regions of positive potential (blue) are electron-poor and are attractive to nucleophiles. nih.gov

In this compound, the MESP map would show a significant region of negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. Conversely, the aldehyde hydrogen and the carbon atom of the carbonyl group would exhibit positive potential, marking them as sites for nucleophilic attack. The bromine atom's effect is more complex, creating a region of slight positive potential at its "sigma-hole" along the C-Br bond axis, which can participate in halogen bonding.

DFT calculations are highly effective at predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. rsc.orgcardiff.ac.uk By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm structural assignments. researchgate.net

For this compound, key predicted vibrational modes include the C=O stretching of the aldehyde group, typically found in the 1680-1710 cm⁻¹ region. Other important vibrations include the aromatic C-H stretching modes above 3000 cm⁻¹, C-C ring stretching modes between 1400-1600 cm⁻¹, and the C-Br stretching vibration, which is expected at a lower frequency, typically in the 500-650 cm⁻¹ range.

Interactive Table 3: Predicted Key Vibrational Frequencies (Note: These are representative frequency ranges based on DFT calculations for 1-naphthaldehyde (B104281) and other related compounds.) researchgate.net

| Vibrational Mode | Description | Predicted Frequency Range (cm⁻¹) |

| ν(C-H) aromatic | Stretching of C-H bonds on the naphthalene ring | 3050 - 3150 |

| ν(C-H) aldehyde | Stretching of the aldehyde C-H bond | 2720 - 2820 |

| ν(C=O) | Stretching of the carbonyl double bond | 1680 - 1710 |

| ν(C=C) aromatic | Stretching of C-C bonds within the aromatic ring | 1400 - 1600 |

| δ(C-H) | In-plane and out-of-plane bending of C-H bonds | 700 - 1200 |

| ν(C-Br) | Stretching of the carbon-bromine bond | 500 - 650 |

This table can be searched by vibrational mode to identify the characteristic spectral regions for different functional groups.

Mechanistic Investigations through Computational Modeling

Beyond static molecular properties, computational modeling is a powerful tool for investigating reaction mechanisms. rsc.orgsmu.edu By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and calculate activation energies. researchgate.net

For reactions involving this compound, computational studies can predict the most likely pathways. For example, in a nucleophilic addition to the carbonyl group, DFT can be used to model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the energy barrier (transition state) for this process. The MESP and FMO analyses provide the initial hypotheses for where such reactions are likely to occur. Similarly, for reactions involving the bromine atom, such as nucleophilic aromatic substitution or the formation of organometallic reagents, computational modeling can clarify the stepwise mechanism and the energetic feasibility of different pathways, providing indispensable insights for synthetic planning.

Elucidation of Reaction Pathways and Transition States

Theoretical calculations have been employed to map the reaction pathways involving this compound. This compound serves as a key building block in various synthetic sequences, including the Wittig-Heck pathway and tandem reactions like the Suzuki coupling followed by Knoevenagel condensation scispace.comresearchgate.netnih.gov.

One notable study utilized density functional theory (DFT) to investigate a reaction pathway where this compound is used to synthesize a dinaphthyl product. The calculations identified a key transition state in this transformation, providing a molecular-level picture of the reaction mechanism core.ac.uk. Understanding such pathways is fundamental to optimizing reaction conditions and improving the yields of desired products.

Activation Energy Calculations

A critical aspect of understanding reaction kinetics is the calculation of activation energies, which represent the energy barrier that must be overcome for a reaction to occur. For the synthesis of a dinaphthyl product from this compound, a specific activation barrier for the transition state has been calculated using DFT core.ac.uk. The computed barrier was found to be 17.5 kcal/mol, a value that helps to explain the kinetics of this particular carbon-carbon bond-forming reaction core.ac.uk.

| Reaction | Computational Method | Calculated Activation Barrier (kcal/mol) |

|---|---|---|

| Formation of a dinaphthyl product | DFT | 17.5 |

Regioselectivity Rationalization

Regioselectivity refers to the preference for bond-making or bond-breaking in one direction over all other possible directions. While computational studies are often used to rationalize the regioselectivity of chemical reactions, specific theoretical investigations detailing the regiochemical outcomes of reactions involving this compound are not extensively covered in the available literature. However, it has been noted that derivatives synthesized from this compound can undergo subsequent reactions with high regioselectivity, such as the formation of a regioselective trinitrated product in one instance nih.govacs.org. A thorough computational rationalization for the regioselectivity of the initial reactions involving the naphthaldehyde itself remains an area for further investigation.

Photophysical Property Simulations

The simulation of photophysical properties is essential for designing and understanding molecules used in applications like organic light-emitting diodes (OLEDs), sensors, and fluorescent probes. These simulations typically involve time-dependent density functional theory (TD-DFT) to explore the behavior of molecules in their electronically excited states.

Electronically Excited States and Energy Level Diagrams

The study of electronically excited states provides information on how a molecule absorbs and emits light. While complex molecules synthesized from this compound are known to have interesting photophysical properties, such as large Stokes shifts and fluorescence, detailed computational simulations and energy level diagrams specifically for this compound are not prominently featured in the surveyed research researchgate.netnih.govacs.org. Such a diagram would typically map the ground state (S₀) and various singlet (S₁, S₂) and triplet (T₁, T₂) excited states, along with the transitions between them.

Rate Constants of Photophysical Processes

Computational chemistry can predict the rate constants for key photophysical processes, including radiative decay (fluorescence, phosphorescence) and non-radiative decay (internal conversion, intersystem crossing). These constants determine the quantum yield and lifetime of luminescence. For this compound, specific calculated rate constants for these photophysical processes have not been reported in the examined literature.

Influence of Halogen Bonding on Photophysical Properties

The presence of a bromine atom on the naphthalene core introduces the possibility of halogen bonding, an interaction that can significantly influence the solid-state packing and photophysical properties of a molecule. The "heavy atom effect" of bromine is also known to enhance intersystem crossing, potentially favoring phosphorescence over fluorescence. However, specific computational simulations isolating and quantifying the influence of halogen bonding on the photophysical properties of this compound are not detailed in the available scientific reports.

Non-Linear Optical (NLO) Analysis

Computational and theoretical investigations into the non-linear optical (NLO) properties of organic molecules are a significant area of research, aiming to identify materials with potential applications in optoelectronics and photonics. These studies often employ quantum chemical calculations to predict molecular hyperpolarizabilities, which are key indicators of a material's NLO response.

For related compounds, such as naphthalimide derivatives, computational studies have shown that the presence of electron-donating and electron-accepting groups can significantly enhance the third-order NLO polarizability. For instance, certain bis-Schiff bases derived from naphthalimide have exhibited third-order NLO polarizability amplitudes that are considerably larger than those of standard NLO materials. researchgate.net In general, molecules with extended π-conjugation and intramolecular charge transfer characteristics are promising candidates for NLO materials. researchgate.netnih.gov

The theoretical evaluation of NLO properties is a crucial step in the rational design of new materials. physchemres.org Methodologies like second-order Møller-Plesset perturbation theory (MP2) and DFT are employed to study the effects of different substituents and conjugation lengths on the hyperpolarizability of molecules. bath.ac.uk However, without specific computational data for this compound, a detailed analysis of its NLO properties, including data tables of its hyperpolarizability components, cannot be provided at this time. Further theoretical research focusing on this specific compound is required to elucidate its potential for NLO applications.

Q & A

Q. What are the common synthetic routes for preparing 8-Bromo-1-naphthaldehyde, and what key reaction conditions influence yield and purity?

- Methodological Answer : A two-step synthesis is widely used: (1) Bromination of 1-naphthaldehyde derivatives using bromine or N-bromosuccinimide (NBS) under controlled temperatures (45–60°C) to ensure regioselectivity at the 8-position. (2) Purification via recrystallization from petroleum ether or column chromatography. Critical factors include stoichiometric control of brominating agents, inert atmosphere (to prevent oxidation), and reaction time optimization. Evidence from analogous compounds shows yields of ~73% when sodium azide is used in acidic conditions .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer :

- 13C NMR : Distinct peaks at δ 190–195 ppm confirm the aldehyde group, while aromatic carbons adjacent to bromine show downfield shifts (δ 125–135 ppm) .

- HPLC : Purity assessment (≥96%) using reverse-phase columns (C18) with UV detection at 254 nm .

- Single-crystal X-ray diffraction : Resolves intramolecular interactions (e.g., Br···O distances) and herringbone stacking in crystalline forms .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Containment : Use fume hoods and sealed reaction vessels to avoid inhalation or skin contact.

- Spill Management : Sweep spills into chemically resistant containers; avoid aqueous washdown to prevent environmental release .

- Waste Disposal : Incinerate in halogen-approved facilities due to bromine content .

Advanced Research Questions

Q. How can researchers optimize regioselective bromination of 1-naphthaldehyde derivatives to favor the 8-position?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing groups (e.g., –NO₂) at the 1-position to direct bromination to the 8-position via resonance effects.

- Catalytic Systems : Use Lewis acids (e.g., FeBr₃) to stabilize transition states and reduce side reactions. Evidence from naphthalene bromination shows >80% regioselectivity under optimized Lewis acid conditions .

- Computational Modeling : DFT calculations predict charge distribution and reactive sites to guide experimental design .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR (¹H/¹³C) and IR data across multiple solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) to rule out impurities.

- Crystallographic Validation : Resolve ambiguities in substituent positions using X-ray data, as demonstrated for structurally similar naphthalene derivatives .

Q. How does the herringbone stacking motif in this compound crystals influence its physicochemical properties?

- Methodological Answer :

- Thermal Stability : Stacking enhances melting points (observed mp ~150–160°C) by stabilizing the lattice .

- Solubility : Reduced solubility in polar solvents due to hydrophobic packing; use DCM or THF for dissolution.

- Optoelectronic Applications : Stacking alters π-π interactions, measurable via UV-vis spectroscopy (λₐₜₕ ~300 nm) .

Methodological Considerations for Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。